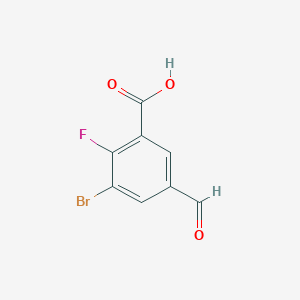
3-Bromo-2-fluoro-5-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-formylbenzoic acid (CAS: 2387232-88-2, MDL: MFCD34760274) is a multifunctional aromatic compound featuring a benzene ring substituted with bromo (Br), fluoro (F), formyl (CHO), and carboxylic acid (COOH) groups at positions 3, 2, 5, and 1, respectively . Its molecular formula is C₈H₄BrFO₃, with a purity of 97% as a commercially available product. The formyl and carboxylic acid groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by formylation. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The formylation step can be achieved using formylating agents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted benzoic acids.
Oxidation and Reduction Reactions: Corresponding carboxylic acids or alcohols.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-2-fluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzoic acid depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its reactive functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Bromo-Fluoro Benzoic Acids
The following table highlights key structural differences between 3-bromo-2-fluoro-5-formylbenzoic acid and related compounds:
Key Observations :
- Formyl vs. Methyl : The formyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to the methyl analog (3-bromo-2-fluoro-5-methyl-benzoic acid) .
- Boronic Acid Derivatives : Substitution of COOH with boronic acid (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) shifts utility toward cross-coupling reactions but reduces acidity .
- Trifluoromethyl Substitution : The CF₃ group in 2-bromo-5-(trifluoromethyl)benzoic acid increases electron-withdrawing effects, boosting acidity (pKa ~2.5) compared to the formyl derivative (pKa ~3.1) .
Acidity and Solubility
- Acidity: The carboxylic acid group in all analogs contributes to moderate water solubility. However, electron-withdrawing substituents (e.g., CF₃, NO₂) lower pKa values compared to formyl or methyl groups .
- Solubility : The formyl group slightly increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to methyl or methoxy analogs .
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
3-bromo-2-fluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3H,(H,12,13) |
InChI Key |
SRGYKMMHSJLUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















